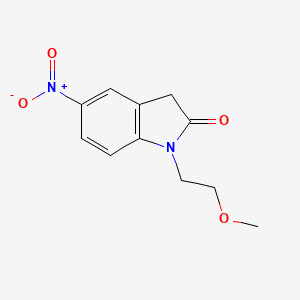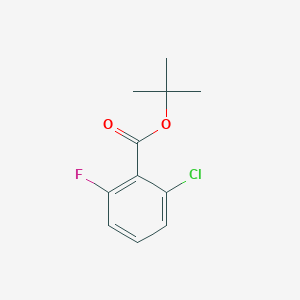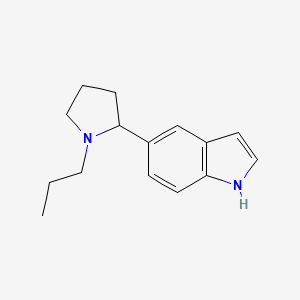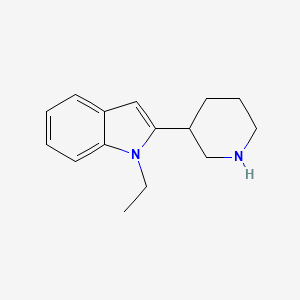
1-(2-Methoxyethyl)-5-nitroindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-5-nitroindolin-2-one is an organic compound that belongs to the indolinone family Indolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-5-nitroindolin-2-one typically involves the following steps:
Alkylation: The methoxyethyl group can be introduced via alkylation reactions. This step often involves the use of 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Cyclization: The formation of the indolinone core can be achieved through cyclization reactions, often involving the use of appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxyethyl)-5-nitroindolin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indolinone core can undergo oxidation reactions to form corresponding oxindoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride (NaH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products Formed
Reduction: Formation of 1-(2-Methoxyethyl)-5-aminoindolin-2-one.
Substitution: Formation of various substituted indolinones depending on the nucleophile used.
Oxidation: Formation of oxindole derivatives.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-5-nitroindolin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)-5-nitroindolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indolinone core can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxyethyl)-3-nitroindolin-2-one: Similar structure but with the nitro group at the 3-position.
1-(2-Methoxyethyl)-5-chloroindolin-2-one: Similar structure but with a chloro group instead of a nitro group.
1-(2-Methoxyethyl)-5-bromoindolin-2-one: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
1-(2-Methoxyethyl)-5-nitroindolin-2-one is unique due to the specific positioning of the nitro and methoxyethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12N2O4 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)-5-nitro-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-17-5-4-12-10-3-2-9(13(15)16)6-8(10)7-11(12)14/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
HVWDXMAQMLXPMB-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)



![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)


![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)

